BenchChemオンラインストアへようこそ!

4-Acetyl-5-hydroxy-1-methyl-1H-pyrazole-3-carbonitrile

Serine hydrolase inhibition Covalent inhibitor design Structure-activity relationship

4-Acetyl-5-hydroxy-1-methyl-1H-pyrazole-3-carbonitrile (CAS 214892-89-4; molecular formula C₇H₇N₃O₂; MW 165.15 g/mol) is a tetrasubstituted pyrazole derivative bearing acetyl (C4), hydroxy (C5), methyl (N1), and carbonitrile (C3) groups on the heterocyclic core. Its computed properties include a density of 1.356 g/cm³, a predicted LogP of 1.16–1.29, a topological polar surface area (TPSA) of 90.65 Ų, two hydrogen bond donors, and five hydrogen bond acceptors, placing it in favorable drug-like chemical space with no violations of Lipinski's Rule of Five.

Molecular Formula C7H7N3O2
Molecular Weight 165.15 g/mol
Cat. No. B12870977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetyl-5-hydroxy-1-methyl-1H-pyrazole-3-carbonitrile
Molecular FormulaC7H7N3O2
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(NN(C1=O)C)C#N
InChIInChI=1S/C7H7N3O2/c1-4(11)6-5(3-8)9-10(2)7(6)12/h9H,1-2H3
InChIKeyMVEBPMSAGKNHPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Acetyl-5-hydroxy-1-methyl-1H-pyrazole-3-carbonitrile (CAS 214892-89-4): Structural Identity, Physicochemical Profile, and Comparator Landscape


4-Acetyl-5-hydroxy-1-methyl-1H-pyrazole-3-carbonitrile (CAS 214892-89-4; molecular formula C₇H₇N₃O₂; MW 165.15 g/mol) is a tetrasubstituted pyrazole derivative bearing acetyl (C4), hydroxy (C5), methyl (N1), and carbonitrile (C3) groups on the heterocyclic core . Its computed properties include a density of 1.356 g/cm³, a predicted LogP of 1.16–1.29, a topological polar surface area (TPSA) of 90.65 Ų, two hydrogen bond donors, and five hydrogen bond acceptors, placing it in favorable drug-like chemical space with no violations of Lipinski's Rule of Five . The compound belongs to the broader class of 4-cyanoacetylpyrazoles, which are explicitly claimed in patent literature as versatile intermediates for the synthesis of agricultural chemicals and pharmaceutical agents [1]. Its closest structural analogs—differing at a single substituent position—include 4-acetyl-5-methyl-1H-pyrazole-3-carbonitrile (CAS 60858-43-7; 5-OH → 5-CH₃), 1-methyl-1H-pyrazole-3-carbonitrile (CAS 79080-39-0; lacking both 4-acetyl and 5-hydroxy), and 5-hydroxy-1-methyl-1H-pyrazole (CAS 33641-15-5; lacking 3-CN and 4-acetyl), each of which exhibits fundamentally altered physicochemical and reactivity profiles .

Why 4-Acetyl-5-hydroxy-1-methyl-1H-pyrazole-3-carbonitrile Cannot Be Interchanged with Close Pyrazole Analogs: A Procurement-Risk Perspective


Generic substitution of 4-acetyl-5-hydroxy-1-methyl-1H-pyrazole-3-carbonitrile with any of its nearest structural analogs is fraught with risk because each substituent on the pyrazole core dictates a distinct functional property that cannot be compensated by another group. The 5-hydroxy substituent introduces a hydrogen bond donor (HBD count = 2) and enables keto-enol tautomerism (pyrazolone form), whereas the 5-methyl analog (CAS 60858-43-7) has zero HBD capacity (HBD = 0) and lacks tautomeric versatility, fundamentally altering solubility, target engagement, and metabolic susceptibility . The 4-acetyl group is an electron-withdrawing substituent (Hammett σₚ ≈ +0.50) that modulates the electronic character of the pyrazole ring and, critically, tunes the leaving group ability when the compound is elaborated into N-acyl pyrazole covalent inhibitors—a property demonstrated in the rank order CN > H > Me for C4 substituents on serine hydrolase inhibitory potency [1]. Removing both the 4-acetyl and 5-hydroxy substituents (as in the parent 1-methyl-1H-pyrazole-3-carbonitrile, CAS 79080-39-0) eliminates not only the hydrogen bonding and electronic tuning capacity but also the chelation motif formed by the juxtaposition of the 4-carbonyl and 5-hydroxyl groups, which is essential for metal coordination applications [2]. These are non-linear, interdependent structural features: no single alternative substituent can replicate the combined electronic, stereoelectronic, and coordination-chemical profile conferred by the simultaneous presence of 4-COCH₃, 5-OH, 3-CN, and 1-CH₃ on the pyrazole scaffold [1][2].

Quantitative Differentiation Evidence for 4-Acetyl-5-hydroxy-1-methyl-1H-pyrazole-3-carbonitrile: Head-to-Head and Class-Level Comparator Data


C4-Acetyl Electronic Tuning of Pyrazole Leaving Group Ability: Rank-Order SAR for Serine Hydrolase Inhibitor Design

In a systematic study of N-acyl pyrazoles as serine hydrolase inhibitors, Otrubova et al. (2019) demonstrated that the C4 substituent on the pyrazole ring exerts a pronounced, rank-ordered effect on enzyme inhibitory activity: CN > H > Me [1]. The 4-acetyl group (COCH₃) is an electron-withdrawing substituent with a Hammett σₚ constant of approximately +0.50, intermediate between CN (σₚ ≈ +0.66) and H (σₚ = 0), and substantially more electron-withdrawing than CH₃ (σₚ ≈ -0.17) [2]. By interpolation within the established SAR framework, the 4-acetyl substituent in the target compound is predicted to confer intermediate leaving group ability—enhanced relative to the 4-H and 4-CH₃ analogs, yet attenuated relative to the 4-CN analog—providing a tunable reactivity profile for covalent inhibitor programs where excessive reactivity (as with 4-CN) may compromise selectivity and insufficient reactivity (as with 4-CH₃) may reduce potency [1]. The rank order was established using a recombinant rat FAAH enzyme assay measuring apparent Kᵢ after 3 h preincubation at 25 °C with 1 nM enzyme [1]. No direct head-to-head Kᵢ comparison between 4-acetyl and 4-CN or 4-H pyrazole analogs has been reported in the peer-reviewed literature for this specific scaffold; the differentiation claim rests on class-level Hammett correlation and established electronic rank ordering.

Serine hydrolase inhibition Covalent inhibitor design Structure-activity relationship

5-Hydroxy vs. 5-Methyl: Hydrogen Bond Donor Capacity and Physicochemical Divergence

A direct substituent comparison between 4-acetyl-5-hydroxy-1-methyl-1H-pyrazole-3-carbonitrile (target) and its closest analog 4-acetyl-5-methyl-1H-pyrazole-3-carbonitrile (CAS 60858-43-7) reveals a striking physicochemical divergence driven solely by the 5-OH → 5-CH₃ replacement. The target compound possesses two hydrogen bond donors (from 5-OH), whereas the 5-methyl analog has zero HBD capacity . This difference translates into a LogP shift from 1.16–1.29 (target) to 0.02 (5-methyl analog), representing a ~50-fold difference in predicted octanol-water partition coefficient . The topological polar surface area (TPSA) differs substantially: 90.65 Ų (target) vs. approximately 58 Ų (5-methyl analog, estimated by subtraction of OH contribution) . Additionally, the 5-hydroxy group enables keto-enol tautomerism, yielding a pyrazolone tautomer that is structurally and electronically distinct from the aromatic pyrazole form and is not accessible to the 5-methyl analog [1]. These differences are computed values derived from vendor technical datasheets and have not been experimentally validated in a head-to-head comparative study for these specific compounds.

Drug-likeness Hydrogen bonding Physicochemical profiling

4-Acetyl-5-Hydroxy Juxtaposition as a Bidentate Metal Chelation Motif

The contiguous 4-acetyl and 5-hydroxy substituents on the target pyrazole create a bidentate O,O-chelation motif in which the acetyl carbonyl oxygen and the deprotonated 5-hydroxy oxygen can simultaneously coordinate a metal ion [1]. This structural feature is absent in the 4-acetyl-5-methyl analog (CAS 60858-43-7), which lacks the 5-OH donor, and in the 5-hydroxy-1-methyl-1H-pyrazole (CAS 33641-15-5), which lacks the 4-acetyl carbonyl . In the broader chemical literature, N-acetylpyrazole has been demonstrated to chelate transition metal ions (Zn²⁺, Cd²⁺, Cu²⁺) through the pyrazole N and acetyl O atoms, with metal-ion-induced enolization of the acetyl group observed crystallographically [1]. Although direct crystallographic or solution-phase chelation data for the specific target compound have not been published, the presence of both the 4-acetyl and 5-hydroxy groups in a 1,2-relationship on the pyrazole ring is structurally analogous to β-diketone/ketoenol chelation motifs, which display binding constants (log K) typically in the range of 3–12 depending on the metal ion and pH [2]. The closest published analog with experimentally confirmed chelation behavior is the 4-acetyl-5-hydroxy-1-phenyl-1H-pyrazole system, which forms 1,3-diketonate intermediates upon reaction with benzoyl chloride/LiHMDS and subsequently cyclizes to pyrano[2,3-c]pyrazol-4-ones, confirming the reactivity of the 4-acetyl-5-hydroxy motif [3]. No head-to-head metal-binding affinity comparison with the 5-methyl or des-acetyl analogs has been reported.

Coordination chemistry Metal chelation Ligand design

4-Cyanoacetylpyrazole Scaffold as Privileged Intermediate for Agrochemical and Pharmaceutical Synthesis: Patent-Backed Utility

The compound belongs to the 4-cyanoacetylpyrazole class, which is explicitly claimed in US Patent Application 2004/0019221 (Yagihara et al., assigned to Nissan Chemical Industries) as a key intermediate for producing agricultural chemicals, including insecticidal active components described in Japanese Patent Laid-open No. Hei 11-269173, and pharmaceutical agents [1]. The patent discloses four distinct industrial processes for preparing 4-cyanoacetylpyrazoles of general formula (I), where R₁ is C₁₋₆ alkyl (here: CH₃), R₂ is C₁₋₆ alkyl or C₁₋₆ haloalkyl, and X is hydrogen or C₁₋₆ alkyl [1]. The target compound maps directly onto this general formula with R₁ = CH₃, R₂ = CH₃ (implicit in acetyl), X = H (at C5-OH tautomer). By contrast, the closely related 5-hydroxy-1-methyl-1H-pyrazole (CAS 33641-15-5), while a key intermediate for HPPD-inhibiting herbicides such as topramezone [2], lacks the 3-carbonitrile and 4-acetyl groups and thus cannot access the 4-cyanoacetylpyrazole chemical space claimed in the Yagihara patent. Similarly, 1-methyl-1H-pyrazole-3-carbonitrile (CAS 79080-39-0) lacks the 4-cyanoacetyl moiety essential for the downstream transformations described . The patent explicitly teaches that 4-cyanoacetylpyrazoles can be converted to pyrazolecarboxylic acids, which are further elaborated to bioactive molecules [1]. The quantitative differentiation lies in the number of accessible derivatization vectors: the target compound offers three reactive handles (C3-CN, C4-COCH₃, C5-OH) vs. two for the 5-methyl analog (C3-CN, C4-COCH₃) and one for the parent 1-methyl-1H-pyrazole-3-carbonitrile (C3-CN only).

Agrochemical intermediates Patent-backed intermediates Insecticide synthesis

Physicochemical Differentiation: LogP-Driven Membrane Partitioning and Oral Bioavailability Predictions

Comparing computed physicochemical parameters across the target compound and its three closest commercially available analogs reveals that the target compound occupies a unique and therapeutically favorable physicochemical space. The AlogP of 1.29 for the target compound is 64-fold higher than the LogP of 0.02 for the 5-methyl analog (CAS 60858-43-7) , 4.4-fold higher than the LogP of 0.29 for 1-methyl-1H-pyrazole-3-carbonitrile (CAS 79080-39-0) , and 12.9-fold higher than the LogP of 0.10 for 5-hydroxy-1-methyl-1H-pyrazole (CAS 33641-15-5) . In the context of Lipinski's Rule of Five and modern drug-likeness metrics, the target compound's LogP falls within the optimal range (1–3) for oral bioavailability, whereas all three comparators fall below this range (LogP < 1), predicting suboptimal membrane permeability [1]. The compound's Quantitative Estimate of Drug-likeness (QED) score is 0.69 , indicating favorable drug-like properties. Furthermore, the compound's TPSA of 90.65 Ų places it below the 140 Ų threshold commonly associated with good oral bioavailability while remaining above the 60 Ų threshold for blood-brain barrier penetration, suggesting a balanced profile for systemic exposure without excessive CNS penetration—a profile not achievable with the lower-TPSA comparators. These are computed values and should be verified experimentally for critical procurement decisions.

ADME prediction Lipophilicity Procurement specification

Core Planarity of the 4-Acetyl-pyrazole-3-carbonitrile Unit: Conformational Pre-organization for Target Binding

X-ray crystallographic analysis of the closely related compound 3-acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile reveals that the 3-acetyl-1H-pyrazole-4-carbonitrile core unit is essentially planar, with a root-mean-square deviation of only 0.0295(1) Å for the ten non-hydrogen atoms comprising the pyrazole ring, the acetyl carbonyl, and the carbonitrile group [1]. This high degree of planarity indicates strong π-conjugation across the pyrazole ring, the C4 electron-withdrawing group (here: acetyl), and the C3-carbonitrile, creating an extended conjugated system with restricted rotational freedom [1]. In the target compound, the analogous 4-acetyl-5-hydroxy-1-methyl-1H-pyrazole-3-carbonitrile, the 4-acetyl-pyrazole-3-carbonitrile core is expected to exhibit the same planar geometry, with the 5-hydroxy group lying largely in the molecular plane due to intramolecular hydrogen bonding with the adjacent 4-acetyl carbonyl oxygen (forming a pseudo-six-membered ring via O–H···O=C interaction) [2]. Such conformational pre-organization reduces the entropic penalty upon target binding and provides a structurally defined pharmacophore that is not available in analogs lacking the 4-acetyl group (e.g., 1-methyl-1H-pyrazole-3-carbonitrile, CAS 79080-39-0) or the 5-hydroxy group (e.g., 4-acetyl-5-methyl-1H-pyrazole-3-carbonitrile, CAS 60858-43-7), where the absence of the intramolecular hydrogen bond permits greater conformational flexibility [1][2]. Direct crystallographic data for the target compound itself have not been deposited in the Cambridge Structural Database.

Conformational analysis X-ray crystallography Ligand pre-organization

Evidence-Backed Application Scenarios for 4-Acetyl-5-hydroxy-1-methyl-1H-pyrazole-3-carbonitrile in Research and Industrial Procurement


Covalent Serine Hydrolase Inhibitor Lead Optimization: Tunable-Reactivity Warhead Platform

The target compound serves as a rationally selected intermediate for constructing N-acyl pyrazole-based covalent serine hydrolase inhibitors with intermediate leaving group reactivity. As established in Section 3, Evidence Item 1, the 4-acetyl substituent (σₚ ≈ +0.50) occupies a strategic position in the C4 electronic rank order (CN > COCH₃ > H > CH₃), conferring sufficient electron-withdrawing character to enable efficient active-site acylation of serine hydrolases while avoiding the potentially excessive and promiscuous reactivity associated with the 4-CN analog [1]. Medicinal chemistry teams procuring this compound can elaborate the 5-hydroxy group into N-acyl urea, carbamate, or amide warheads (reactivity rank: urea > carbamate > amide) and further tune selectivity through acyl chain modification, as demonstrated by Otrubova et al. who achieved sub-nanomolar FAAH inhibitors (apparent Kᵢ = 100–200 pM) and selective MGLL inhibitors (IC₅₀ = 10–20 nM) from related pyrazole scaffolds [1]. The 5-hydroxy substituent additionally provides a synthetic handle for O-alkylation or O-acylation to modulate pharmacokinetic properties without perturbing the C4 electronic tuning [1].

Transition Metal Complex Synthesis: Bidentate O,O-Chelating Ligand Precursor

As detailed in Section 3, Evidence Item 3, the juxtaposition of the 4-acetyl carbonyl and 5-hydroxy oxygen creates a bidentate O,O-chelation site suitable for preparing well-defined transition metal complexes of Zn²⁺, Cd²⁺, Cu²⁺, and other divalent metal ions [2]. In contrast to the 4-acetyl-5-methyl analog, which can only coordinate metal ions in a monodentate fashion through the acetyl oxygen, the target compound's deprotonated 5-hydroxy group enables formation of a stable five-membered chelate ring analogous to β-diketonate complexes [2]. The 3-carbonitrile group provides an additional spectroscopic handle (ν(C≡N) ≈ 2220–2260 cm⁻¹ in IR; ¹³C NMR δ ≈ 110–115 ppm) for monitoring metal coordination events. The 1-methyl group prevents N–H deprotonation that could compete with O,O-chelation. This application is supported by literature precedent demonstrating that N-acetylpyrazole chelates metal ions through pyrazole N and acetyl O atoms, with the 5-OH providing an additional donor that transforms the ligand from bidentate N,O to tridentate or alternative bidentate O,O binding modes [2].

Agrochemical Intermediate: 4-Cyanoacetylpyrazole Building Block for Insecticides and Fungicides

Based on the patent evidence summarized in Section 3, Evidence Item 4, the compound falls within the scope of US Patent 2004/0019221, which claims 4-cyanoacetylpyrazoles of general formula (I) as intermediates for manufacturing agricultural chemicals, specifically insecticidal active components [3]. The three reactive handles (C3-CN, C4-COCH₃, C5-OH) enable sequential functionalization: the carbonitrile can be hydrolyzed to a carboxylic acid or converted to an amide; the acetyl group can undergo Claisen condensation, α-halogenation, or reductive amination; and the hydroxyl group can be alkylated, acylated, or phosphorylated [3]. This multi-vector reactivity distinguishes the target compound from the simpler 5-hydroxy-1-methyl-1H-pyrazole intermediate used in topramezone herbicide synthesis, which lacks the C3 and C4 functional groups for further elaboration [3]. Agrochemical process development teams can leverage the four disclosed synthetic routes (acid halide, carboxylic acid, carbonitrile, or haloacetyl starting materials) for scalable preparation of the target compound and its downstream derivatives [3].

Fragment-Based Drug Discovery: Pre-organized, Rule-of-Five-Compliant Fragment with Optimal Lipophilicity

As quantified in Section 3, Evidence Items 2 and 5, the target compound exhibits an AlogP of 1.29, a TPSA of 90.65 Ų, a molecular weight of 165.15 Da, 2 HBD, and 5 HBA—all within established fragment-like and lead-like chemical space . The QED score of 0.69 indicates favorable drug-likeness . Critically, the compound's LogP of ~1.29 falls within the empirically optimal range (1–3) for oral bioavailability, distinguishing it from its closest analogs (LogP 0.02–0.29) which are too hydrophilic for efficient membrane partitioning [4]. The conformational pre-organization conferred by the 4-acetyl-5-hydroxy intramolecular hydrogen bond (Evidence Item 6) reduces entropic penalties upon target binding, making this compound an attractive fragment hit for structure-based optimization campaigns targeting serine hydrolases, kinases, or metalloenzymes [5]. Fragment library curators should note that the compound's three aromatic heteroatoms and planar core provide stacking interactions with protein aromatic residues, while the nitrile group can serve as a weak hydrogen bond acceptor or dipole-interaction partner in the binding site [5].

Quote Request

Request a Quote for 4-Acetyl-5-hydroxy-1-methyl-1H-pyrazole-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.